1-Pentanone, 1-[7-(1-methylnonyl)-9H-fluoren-2-yl]-
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Overview
Description
1-Pentanone, 1-[7-(1-methylnonyl)-9H-fluoren-2-yl]- is a chemical compound that belongs to the ketone family It is characterized by the presence of a carbonyl group (C=O) attached to a pentanone chain and a fluorenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentanone, 1-[7-(1-methylnonyl)-9H-fluoren-2-yl]- typically involves the acylation of a fluorenyl compound with a pentanone derivative. The reaction conditions often require the use of a strong acid catalyst to facilitate the acylation process. The specific synthetic route may vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale acylation reactions using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Pentanone, 1-[7-(1-methylnonyl)-9H-fluoren-2-yl]- can undergo various chemical reactions, including:
Oxidation: The carbonyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated fluorenyl derivatives.
Scientific Research Applications
1-Pentanone, 1-[7-(1-methylnonyl)-9H-fluoren-2-yl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Pentanone, 1-[7-(1-methylnonyl)-9H-fluoren-2-yl]- involves its interaction with specific molecular targets and pathways. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorenyl group can interact with aromatic residues in proteins, affecting their activity and stability.
Comparison with Similar Compounds
Similar Compounds
Valerophenone: An aromatic ketone with a similar structure but different substituents.
Acetophenone: Another aromatic ketone with a simpler structure.
Butyrophenone: A ketone with a different alkyl chain length.
Uniqueness
1-Pentanone, 1-[7-(1-methylnonyl)-9H-fluoren-2-yl]- is unique due to its specific combination of a pentanone chain and a fluorenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
60624-91-1 |
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Molecular Formula |
C28H38O |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
1-(7-decan-2-yl-9H-fluoren-2-yl)pentan-1-one |
InChI |
InChI=1S/C28H38O/c1-4-6-8-9-10-11-12-21(3)22-14-16-26-24(18-22)20-25-19-23(15-17-27(25)26)28(29)13-7-5-2/h14-19,21H,4-13,20H2,1-3H3 |
InChI Key |
KFJGKZHBJLKAJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)CCCC |
Origin of Product |
United States |
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